![molecular formula C20H16N6O B2484678 3-(1H-吡唑-1-基)-N-{[3-(吡啶-4-基)吡嘧啶-2-基]甲基}苯甲酰胺 CAS No. 2097867-88-2](/img/structure/B2484678.png)

3-(1H-吡唑-1-基)-N-{[3-(吡啶-4-基)吡嘧啶-2-基]甲基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

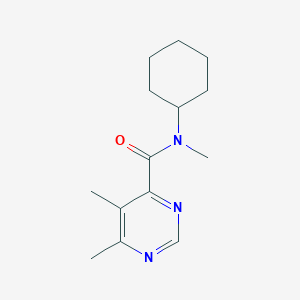

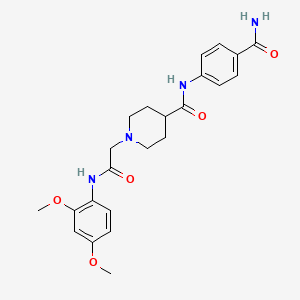

Synthesis Analysis

The synthesis of heteroaryl-containing benzamide derivatives involves multi-step chemical processes, starting from basic aromatic or heteroaromatic compounds. For instance, one study describes the synthesis of a glucokinase activator, where benzamide derivatives were synthesized and screened for their ability to increase glucose uptake and glucokinase activity in rat hepatocytes (Park et al., 2014). These synthetic routes typically involve nucleophilic substitution reactions, condensation, and sometimes cyclization steps, depending on the target molecule's complexity.

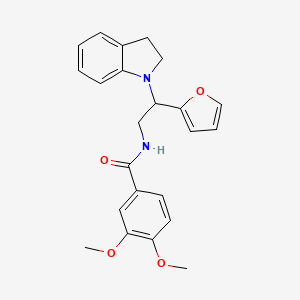

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide has been elucidated through various spectroscopic techniques, including NMR, FT-IR, MS, and X-ray crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single-crystal X-ray diffraction studies, showcasing the importance of structural determination in understanding the compound's chemical behavior (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives can include functionalization, where the pyrazole ring serves as a reactive site for various chemical transformations. For instance, the reaction of pyrazole-3-carboxylic acid with 2,3-diaminopyridine demonstrates the functionalization capabilities of pyrazole derivatives, leading to diverse chemical structures (Yıldırım et al., 2005). These reactions are crucial for developing new compounds with potential biological activities.

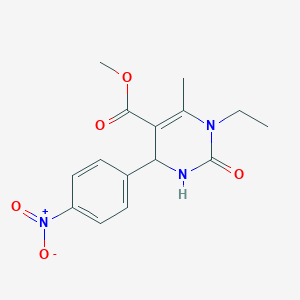

Physical Properties Analysis

The physical properties of benzamide and pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While specific data on 3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is not available, studies on similar compounds provide insights into how structural features affect these properties. For example, the synthesis and characterization of various benzamide derivatives reveal how substituents on the benzamide core can affect the compound's physical characteristics (Zhang et al., 2019).

Chemical Properties Analysis

The chemical properties of pyrazole and benzamide derivatives, including their reactivity, chemical stability, and interactions with biological molecules, are pivotal for their potential therapeutic applications. These properties are often explored through experimental assays and theoretical calculations, aiming to understand the compound's mechanism of action at the molecular level. For example, studies on the biological activities of novel benzamide derivatives underscore the significance of chemical properties in determining a compound's suitability as a therapeutic agent (Zhang et al., 2019).

科学研究应用

功能化反应的实验和理论研究

研究人员已经调查了吡唑衍生物的功能化反应,为相关化合物的合成和理论方面提供了见解。例如,将1H-吡唑-3-羧酸转化为相应的酰胺以及对这些反应的理论检验为理解类似苯酰胺衍生物在合成化学中的反应性和潜在应用提供了基础(Yıldırım, Kandemirli, & Demir, 2005)。

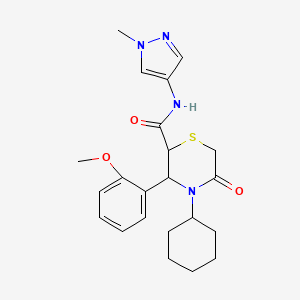

合成和分子对接

从相关前体合成新型吡啶和融合吡啶衍生物,并通过分子对接筛选评估其对特定蛋白质的作用,表明这些化合物在制药和化学领域的兴趣。这些活性突显了它们潜在的抗菌和抗氧化性能,强调了苯酰胺和吡唑衍生物在药物化学中的相关性(Flefel et al., 2018)。

抗流感病毒活性

关于合成基于苯酰胺的5-氨基吡唑及其对流感病毒(H5N1)的功效的研究表明具有显著的抗病毒活性。这项研究展示了这类化合物在新型抗病毒药物开发中的潜力,为在类似背景下探索3-(1H-吡唑-1-基)-N-{[3-(吡啶-4-基)吡嗪-2-基]甲基}苯酰胺提供了基础(Hebishy, Salama, & Elgemeie, 2020)。

杂环合成和生物评价

包含N-甲基邻苯二甲酰亚胺基团的新型吡唑、嘧啶和异噁唑衍生物的合成以及作为抗菌剂的评价突显了吡唑和苯酰胺衍生物在开发新型治疗剂方面的广泛兴趣。这项研究强调了这类化合物的多样科学应用,包括它们在治疗微生物感染中的潜在用途(Al-Omran & El-Khair, 2005)。

作用机制

Target of Action

The primary target of the compound 3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is a protein kinase that plays a crucial role in the immune response and has been associated with various disorders, including cancer .

Mode of Action

3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide acts as an inhibitor of HPK1 . By binding to HPK1, the compound prevents the kinase from performing its normal function, which disrupts the signaling pathways it is involved in .

Biochemical Pathways

The inhibition of HPK1 by 3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide affects several biochemical pathways. HPK1 is involved in the MAPK signaling pathway, which plays a key role in cellular proliferation, differentiation, and apoptosis . By inhibiting HPK1, the compound can disrupt these processes, potentially leading to the death of cancer cells .

Result of Action

The result of the action of 3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is the modulation of HPK1 activity, which can lead to the inhibition of the MAPK signaling pathway . This can result in the disruption of cellular processes such as proliferation and differentiation, potentially leading to the death of cancer cells .

属性

IUPAC Name |

3-pyrazol-1-yl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O/c27-20(16-3-1-4-17(13-16)26-12-2-7-25-26)24-14-18-19(23-11-10-22-18)15-5-8-21-9-6-15/h1-13H,14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCUQVLITWVXEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2484598.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2484603.png)

![2-[1-(4-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2484605.png)

![NCGC00384912-01_C38H61NO9_(3beta,9xi,16alpha)-3-[(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]-16-hydroxyolean-12-en-28-oic acid](/img/structure/B2484607.png)

![1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2484618.png)